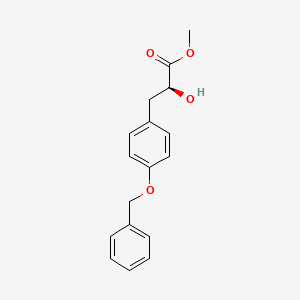
(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a hydroxy group, and a propionic acid methyl ester moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors .
Mode of Action
It’s known that the benzyloxyphenyl group in similar compounds can interact with specific targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in signal transduction and metabolic processes .
Pharmacokinetics
It’s known that similar compounds can be marginally stable in water, and their hydrolysis rate can be considerably accelerated at physiological ph .
Result of Action
Similar compounds have been shown to exhibit various biological effects, such as glucose-dependent insulin secretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Benzylation: The phenol group of 4-hydroxybenzaldehyde is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Aldol Condensation: The benzylated product undergoes aldol condensation with an appropriate aldehyde to form the corresponding α,β-unsaturated carbonyl compound.
Reduction: The α,β-unsaturated carbonyl compound is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Esterification: The final step involves esterification of the alcohol with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Formation of (S)-3-(4-Benzyloxy-phenyl)-2-oxo-propionic acid methyl ester.
Reduction: Formation of (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester
- 3-(4-Methoxy-phenyl)-2-hydroxy-propionic acid methyl ester
- 3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid ethyl ester
Uniqueness
(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can significantly influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16,18H,11-12H2,1H3/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEMOWMMKVQUEX-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461002 |
Source


|
| Record name | (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481072-37-1 |
Source


|
| Record name | (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

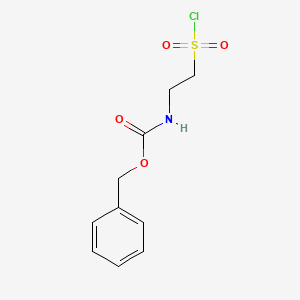
![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)
![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)
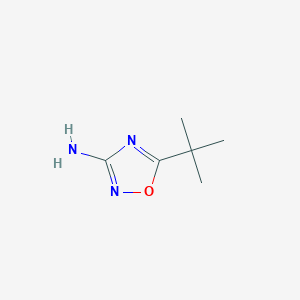
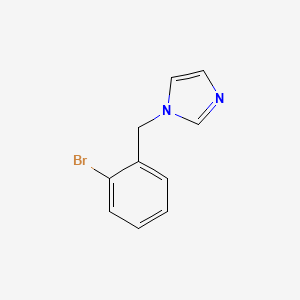
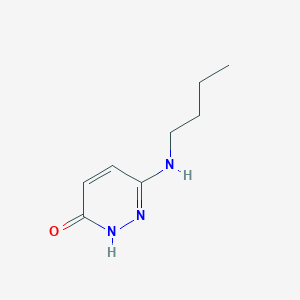
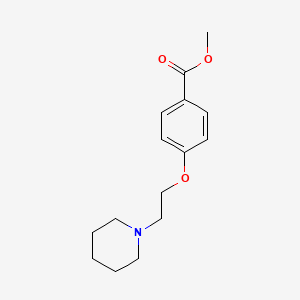
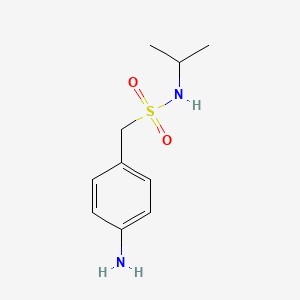
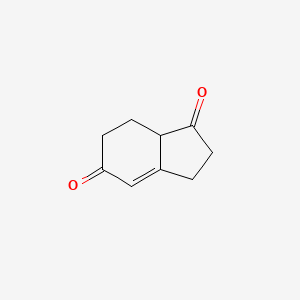
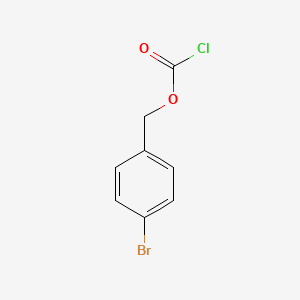
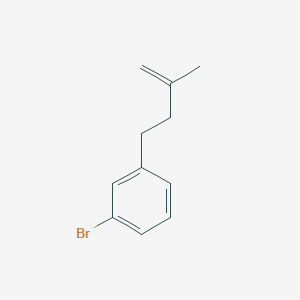
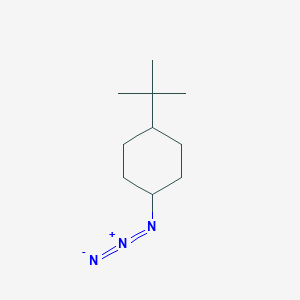
![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)
